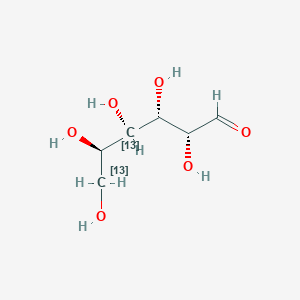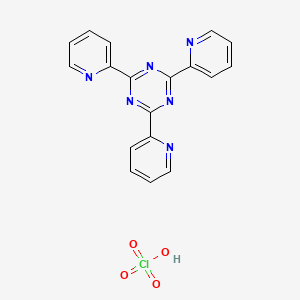
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate is an organic compound with the molecular formula C18H13ClN6O4. It is a derivative of triazine and is known for its unique structural properties, which make it useful in various scientific applications. The compound is often used in coordination chemistry due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate can be synthesized through the reaction of 2-pyridinecarboxaldehyde with cyanuric chloride in the presence of a base. The reaction typically occurs in a solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound is used in biochemical assays to detect metal ions in biological samples.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.
Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate exerts its effects involves its ability to coordinate with metal ions. The triazine and pyridine rings provide multiple binding sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Similar in structure but differs in the position of the pyridine rings.
2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Another structural isomer with pyridine rings in different positions.
2,4,6-Tri(3-pyridyl)-1,3,5-triazine: Similar compound with pyridine rings in the 3-position.
Uniqueness
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate is unique due to its specific arrangement of pyridine rings and the presence of the perchlorate group. This unique structure allows it to form highly stable complexes with metal ions, making it particularly useful in coordination chemistry and various scientific applications.
Properties
CAS No. |
63451-30-9 |
|---|---|
Molecular Formula |
C18H13ClN6O4 |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
perchloric acid;2,4,6-tripyridin-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C18H12N6.ClHO4/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;2-1(3,4)5/h1-12H;(H,2,3,4,5) |
InChI Key |
PTLZEUPBWKXHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.OCl(=O)(=O)=O |
Related CAS |
3682-35-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


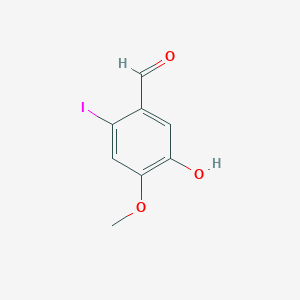


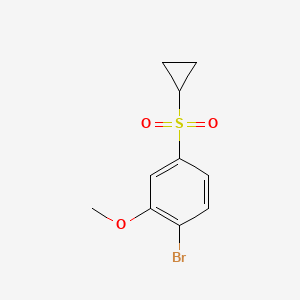
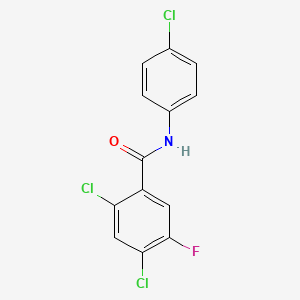
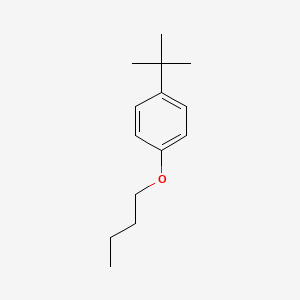
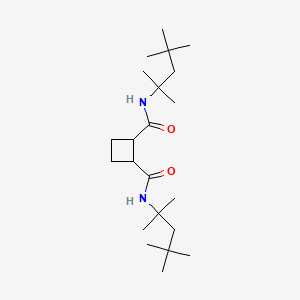
![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)
![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)
![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)

![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)

